molecular formula C26H32O12 B1248245 Caudatoside A

Caudatoside A

Cat. No.: B1248245
M. Wt: 536.5 g/mol
InChI Key: AWXRMPBTOKZHBB-UPGOVNAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caudatoside A is a natural product found in Citharexylum caudatum with data available.

Scientific Research Applications

1. Phytochemical Properties and Biological Evaluation

Caudatoside A is a component of iridoid glycosides found in plants such as Citharexylum spinosum L. These compounds, including caudatosides B and E, have been studied for their anti-tyrosinase, anticholinesterase, and cytotoxic activities. Caudatoside E, in particular, has shown significant anti-tyrosinase and anticholinesterase effects, as well as cytotoxicity against the human cervical cancer cell line (HeLa) (Saidi et al., 2020).

2. Isolation and Structural Elucidation

Caudatosides A-F, which include this compound, are a group of new iridoid glucosides isolated from the fruits of Citharexylum caudatum. These compounds' structures were elucidated using various NMR techniques and high-resolution negative-ion ESIMS (Ayers & Sneden, 2002).

3. Environmental Presence and Impact

Studies have investigated the occurrence of this compound in the environment, particularly in relation to water contamination. For instance, caudatoside and other related glycosides have been detected in drinking water wells, raising concerns about their potential impact on human health (Skrbic et al., 2020).

4. Pharmacokinetics and Tissue Distribution

Research on the pharmacokinetics and tissue distribution of caudatin, a compound related to this compound, in normal and hepatocellular carcinoma model rats has provided insights into its biopharmaceutical properties. This research is crucial for understanding the therapeutic potential and behavior of such compounds in biological systems (Peng & Ding, 2015).

Properties

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

methyl (1S,4aS,5S,6R,7S,7aR)-6-hydroxy-7-methyl-5-[(E)-3-phenylprop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H32O12/c1-12-17-18(23(19(12)29)37-16(28)9-8-13-6-4-3-5-7-13)14(24(33)34-2)11-35-25(17)38-26-22(32)21(31)20(30)15(10-27)36-26/h3-9,11-12,15,17-23,25-27,29-32H,10H2,1-2H3/b9-8+/t12-,15+,17+,18+,19+,20+,21-,22+,23-,25-,26-/m0/s1

InChI Key

AWXRMPBTOKZHBB-UPGOVNAASA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]([C@@H]([C@@H]1O)OC(=O)/C=C/C3=CC=CC=C3)C(=CO[C@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(C(C1O)OC(=O)C=CC3=CC=CC=C3)C(=COC2OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC

Synonyms

caudatoside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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